(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one (10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Brand Name: Vulcanchem
CAS No.: 132875-37-7
VCID: VC21172831
InChI: InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)/t7-/m1/s1
SMILES: C1C(CN2C3=C1C=CC=C3NC2=O)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

CAS No.: 132875-37-7

Cat. No.: VC21172831

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one - 132875-37-7

Specification

CAS No. 132875-37-7
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name (10R)-10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Standard InChI InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)/t7-/m1/s1
Standard InChI Key WZANXVXLOKIMAM-SSDOTTSWSA-N
Isomeric SMILES C1[C@H](CN2C3=C1C=CC=C3NC2=O)N
SMILES C1C(CN2C3=C1C=CC=C3NC2=O)N
Canonical SMILES C1C(CN2C3=C1C=CC=C3NC2=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator